molecular formula C23H25N3O2 B3630266 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

Cat. No.: B3630266
M. Wt: 375.5 g/mol
InChI Key: YCMVYMNYHFGPJM-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Properties

IUPAC Name

3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-21(16-11-17-7-3-1-4-8-17)24-20-14-12-19(13-15-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h2,5-6,9-10,12-15,17H,1,3-4,7-8,11,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMVYMNYHFGPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the amide group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound have shown promise in preliminary studies as antimicrobial and anticancer agents .

Medicine

Medicinally, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
  • 3-cyclohexyl-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
  • 3-cyclohexyl-N-[4-(5-phenyl-1,2,4-oxadiazol-2-yl)phenyl]propanamide

Uniqueness

Compared to similar compounds, 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide stands out due to the presence of the phenyl group on the oxadiazole ring, which enhances its bioactivity and stability. This structural feature allows for stronger interactions with biological targets, making it a more potent candidate for drug development and other applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

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